Bienvenue dans la boutique en ligne BenchChem!

N-Oxalylglycine

HIF pathway PHD2 inhibition Hypoxia mimetic

N-Oxalylglycine (NOG) is the definitive cell-permeable, broad-spectrum 2-OG dioxygenase inhibitor for researchers who need direct enzyme inhibition without the variable pharmacokinetics of prodrug DMOG. NOG acts immediately on purified enzymes (P4H Ki 1.9–7.8 μM) and stabilizes HIF-1α in cellulo without DMOG-associated glutaminolysis toxicity. It is the reference inhibitor for JMJD2 histone demethylases (JMJD2E IC50 24 μM) and pan-PHD profiling (PHD1 IC50 2.1 μM, PHD2 IC50 5.6 μM). Choose NOG for unambiguous, reproducible results in hypoxia and chromatin biology.

Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
CAS No. 116998-09-5
Cat. No. B166546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxalylglycine
CAS116998-09-5
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC4H5NO5
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyBIMZLRFONYSTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxalylglycine (NOG, CAS 116998-09-5): Baseline Characteristics and PHD Inhibition Profile for Research Procurement


N-Oxalylglycine (NOG) is a broad-spectrum, competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, including the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes and Jumonji C-domain-containing histone lysine demethylases (JMJDs) [1]. As a structural analogue of 2-OG, NOG binds to the active site but does not initiate the hydroxylation process, thus stabilizing HIF-α and modulating chromatin modifications [2]. This compound is a foundational tool for studying oxygen-sensing pathways and has been identified as a natural product in plants such as rhubarb and spinach [3].

Why N-Oxalylglycine (NOG) Cannot Be Directly Substituted with Its Prodrug DMOG or Other PHD Inhibitors


N-Oxalylglycine (NOG) exhibits distinct biochemical and cellular properties that prevent its direct replacement with its widely used prodrug dimethyloxalylglycine (DMOG) or with clinically advanced PHD inhibitors like roxadustat. The primary differentiation lies in the fundamental requirement for DMOG to undergo extracellular de-esterification to MOG before cellular uptake via the monocarboxylate transporter MCT2, a process that creates variability in intracellular NOG concentrations and can lead to off-target inhibition of metabolic enzymes such as those involved in glutaminolysis [1]. In contrast, NOG itself is cell-permeable and avoids this complex prodrug activation cascade, offering a more direct pharmacological probe for 2-OG-dependent enzymes [2]. Furthermore, the enzyme inhibition profile of NOG is distinct from that of selective PHD inhibitors, as it exhibits a broader spectrum of activity that includes histone demethylases and other 2-OG oxygenases, which is critical for certain research applications but undesirable for others [3].

Quantitative Evidence Guide for N-Oxalylglycine (NOG): Direct Comparisons Against DMOG and Roxadustat


Comparative PHD2 Inhibition Potency: NOG vs. Roxadustat (FG-4592)

N-Oxalylglycine (NOG) exhibits moderate inhibitory potency against the primary HIF prolyl hydroxylase PHD2, with an IC50 of 5.6 μM . This contrasts sharply with the clinically advanced PHD inhibitor roxadustat (FG-4592), which demonstrates significantly higher potency against PHD2, with reported IC50 values of 0.027 μM to 0.591 μM [1]. The approximately 10- to 200-fold difference in potency underscores that NOG is a low-micromolar tool compound suitable for research where broad 2-OG dioxygenase inhibition is desired, whereas roxadustat is a high-potency, pan-PHD inhibitor developed for therapeutic HIF stabilization.

HIF pathway PHD2 inhibition Hypoxia mimetic

Cell Permeability and Intracellular Activation: NOG vs. the Prodrug DMOG

N-Oxalylglycine (NOG) is itself cell-permeable and does not require prodrug conversion to enter cells [1]. In contrast, the commonly used analogue dimethyloxalylglycine (DMOG) is a membrane-permeable prodrug that is rapidly de-esterified in cell culture media to the monocarboxylate MOG, which then enters cells via the monocarboxylate transporter MCT2 [2]. This difference is critical: DMOG's intracellular concentration and activity are dependent on MCT2 expression levels and media conditions, which can vary widely between cell types, leading to inconsistent results. NOG bypasses this variability, providing a more direct and predictable tool for in vitro studies.

Cell permeability Prodrug DMOG MCT2 transporter

Broad-Spectrum Inhibition Profile: NOG vs. Selective PHD Inhibitor IOX2

N-Oxalylglycine (NOG) is a broad-spectrum inhibitor of 2-OG oxygenases, targeting multiple enzyme families including PHDs, JMJD histone demethylases, and FIH [1]. Its reported IC50 values range from 2.1 μM for PHD1 to 250 μM for JMJD2A and 500 μM for JMJD2C . This contrasts with selective PHD inhibitors like IOX2, which were designed to minimize off-target effects on other 2-OG oxygenases. A head-to-head comparison revealed that NOG inhibits a wide range of enzymes, while IOX2 exhibits >100-fold selectivity for PHD2 over other 2-OG oxygenases [2]. This broad spectrum makes NOG a valuable tool for pan-2-OG oxygenase inhibition studies, but a poor choice when investigating specific PHD-mediated pathways.

Broad-spectrum inhibitor PHD JMJD 2-OG oxygenase

Absence of DMOG-Linked Glutaminolysis Inhibition and Cytotoxicity

A critical but often overlooked differentiator is that DMOG, through its conversion to high intracellular concentrations of NOG, can inhibit glutaminolysis enzymes and induce cytotoxicity, particularly in cells with high MCT2 expression [1]. In contrast, direct application of NOG at concentrations that effectively inhibit PHDs (e.g., 100-500 μM) does not typically trigger this metabolic toxicity. Studies using MOG analogues have demonstrated that it is possible to achieve PHD inhibition and HIF-1α stabilization without inducing glutaminolysis inhibition or cell death [2]. Therefore, when using DMOG, observed cellular effects may be confounded by cytotoxicity, whereas NOG provides a cleaner pharmacological profile for studying HIF signaling and other 2-OG-dependent processes.

Glutaminolysis Cytotoxicity DMOG MCT2

Potency Against Collagen Prolyl 4-Hydroxylase: NOG vs. DMOG

In purified enzyme assays, N-Oxalylglycine (NOG) is a direct inhibitor of prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis, with a Ki of 1.9–7.8 μM [1]. In microsomal systems, it exhibits an IC50 of 23 μM [2]. Critically, DMOG does not inhibit purified prolyl 4-hydroxylase at all and shows only weak activity in microsomal preparations [3]. However, DMOG can suppress hydroxyproline synthesis in intact tissues (embryonic chicken calvaria and lung) after intracellular conversion to an active inhibitor [4]. This fundamental difference in enzyme-level activity demonstrates that NOG is the appropriate tool for studying collagen hydroxylation directly, whereas DMOG's effects on collagen synthesis are indirect and dependent on cellular metabolism.

Collagen Prolyl 4-hydroxylase Fibrosis ECM

JMJD2 Histone Demethylase Inhibition: NOG vs. DMOG

N-Oxalylglycine (NOG) inhibits the JMJD2 family of histone lysine demethylases with IC50 values ranging from 24 μM for JMJD2E to 500 μM for JMJD2C . Its dimethyl ester prodrug, DMOG, also exhibits histone lysine methylating activity in cellular assays, but only after intracellular conversion to NOG . The direct enzyme inhibition by NOG is well-characterized, whereas DMOG's activity is confounded by its requirement for esterase cleavage and subsequent cellular uptake mechanisms. For researchers studying histone methylation dynamics, NOG provides a direct, concentration-dependent inhibitor for in vitro assays, while DMOG introduces additional variables that can complicate data interpretation.

Epigenetics Histone demethylase JMJD2 Chromatin

Optimal Research and Industrial Applications for N-Oxalylglycine (NOG) Based on Quantitative Evidence


In Vitro Biochemical Studies of Prolyl 4-Hydroxylase and Collagen Synthesis

Use NOG (at concentrations between 1–100 μM) as a direct, competitive inhibitor of purified prolyl 4-hydroxylase in cell-free assays to study collagen biosynthesis and fibrosis mechanisms. This application leverages the quantitative evidence showing that NOG, unlike DMOG, potently inhibits the isolated enzyme with a Ki of 1.9–7.8 μM [1].

Broad-Spectrum 2-OG Oxygenase Inhibition in HIF and Epigenetic Research

Employ NOG as a pan-inhibitor of 2-OG-dependent dioxygenases (PHDs, JMJDs, FIH) in cellular and biochemical assays. This is based on its established IC50 profile (PHD1: 2.1 μM, PHD2: 5.6 μM, JMJD2A: 250 μM, JMJD2C: 500 μM) , which contrasts with selective inhibitors like IOX2 and roxadustat. NOG is the appropriate tool when broad-spectrum inhibition is the experimental goal.

HIF-1α Stabilization Studies without Prodrug-Related Cytotoxicity

Use NOG to stabilize HIF-1α in cell culture models where avoidance of DMOG-induced glutaminolysis inhibition and cytotoxicity is critical. The evidence indicates that DMOG, through MCT2-dependent uptake, can lead to cytotoxic intracellular NOG concentrations, whereas direct NOG application at PHD-inhibiting levels does not [2]. This makes NOG the cleaner choice for studying HIF biology.

Epigenetic Studies of Histone Demethylase Inhibition

Utilize NOG as a reference inhibitor for the JMJD2 family of histone lysine demethylases in enzyme assays. Its well-defined IC50 values (e.g., 24 μM for JMJD2E) make it suitable for assay development and for comparing the potency of novel JMJD2 inhibitors. DMOG should be avoided in cell-free systems due to its prodrug nature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oxalylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.